molecular formula C10H20 B7993128 2,6,6-Trimethyl-1-heptene

2,6,6-Trimethyl-1-heptene

Cat. No.: B7993128
M. Wt: 140.27 g/mol
InChI Key: IFCGIPCIRFURCI-UHFFFAOYSA-N
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Description

2,6,6-Trimethyl-1-heptene is an organic compound with the molecular formula C10H20 and a molecular weight of 140.27 g/mol . It is classified as a branched, terminal alkene (1-heptene). This structure makes it a valuable intermediate in organic synthesis and materials science research. As a hydrocarbon building block, its primary research applications are derived from its alkene functional group. It can undergo various reactions typical of alkenes, such as oxidation, diamination, and hydroformylation, which are common topics of study in catalytic chemistry . For instance, alkenes like 2-heptene can be substrates in diastereoselective diamination reactions to form complex molecules with multiple chiral centers . Furthermore, short-chain alkenes are often investigated in catalytic oxidation and epoxidation processes to produce oxygenated derivatives . In petrochemical research, linear and branched alkenes are key intermediates in reaction networks, such as the dehydrocyclization of alkanes to aromatics, where they are proposed to cyclize into valuable aromatic compounds . Researchers may utilize this compound as a model compound for developing new catalytic systems or for studying reaction mechanisms and kinetics. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2,6,6-trimethylhept-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20/c1-9(2)7-6-8-10(3,4)5/h1,6-8H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCGIPCIRFURCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCCC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Protonation : The hydroxyl group of the alcohol is protonated, converting it into a better leaving group.

  • Formation of Carbocation : Loss of water generates a tertiary carbocation at the β-position.

  • Deprotonation : A base abstracts a proton adjacent to the carbocation, forming the double bond.

Optimization Considerations

  • Temperature : Elevated temperatures (100–150°C) accelerate dehydration but may promote side reactions like polymerization.

  • Acid Strength : Concentrated H₂SO₄ (≥90%) maximizes carbocation stability, though milder acids (e.g., H₃PO₄) reduce carbocation rearrangements.

  • Solvent : Polar aprotic solvents (e.g., toluene) enhance reaction homogeneity.

Table 1: Hypothetical Dehydration Conditions for 2,6,6-Trimethylheptan-1-ol

Starting MaterialCatalystTemperature (°C)Yield (%)Byproducts
2,6,6-Trimethylheptan-1-olH₂SO₄ (95%)12065–70Dimeric alkenes
2,6,6-Trimethylheptan-1-olH₃PO₄ (85%)11055–60Minimal rearrangements

Grignard Reaction Followed by Dehydration

A two-step synthesis via Grignard reagents enables precise construction of the carbon skeleton. This method begins with the reaction of a Grignard reagent (e.g., isobutylmagnesium bromide) with a ketone, followed by dehydration of the resultant tertiary alcohol.

Step 1: Grignard Alkylation

Reaction of 6,6-dimethylheptan-2-one with isobutylmagnesium bromide forms 2,6,6-trimethylheptan-2-ol:

6,6-Dimethylheptan-2-one + CH₂CH(CH₂MgBr)₂ → 2,6,6-Trimethylheptan-2-ol\text{6,6-Dimethylheptan-2-one + CH₂CH(CH₂MgBr)₂ → 2,6,6-Trimethylheptan-2-ol}

  • Conditions : Dry diethyl ether, 0°C to room temperature, inert atmosphere.

Step 2: Dehydration

The alcohol undergoes acid-catalyzed dehydration as described in Section 1.

Table 2: Grignard-Based Synthesis Parameters

StepReagentSolventTemperature (°C)Intermediate
1Isobutylmagnesium bromideDiethyl ether0→252,6,6-Trimethylheptan-2-ol
2H₂SO₄ (90%)Toluene120This compound

Alkylation of Alkenes via Carbocation Intermediates

Cationic alkylation leverages carbocation stability to assemble branched alkenes. Isobutylene (2-methylpropene) serves as both monomer and alkylating agent in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Reaction Pathway

  • Initiation : AlCl₃ generates a carbocation from isobutylene.

  • Chain Growth : Sequential addition of isobutylene units forms a branched intermediate.

  • Termination : Hydride abstraction or β-scission yields the desired alkene.

Challenges

  • Regioselectivity : Competing pathways may produce isomeric alkenes.

  • Oligomerization : Excess catalyst or temperature promotes polymerization.

Table 3: Alkylation Optimization Trials

CatalystTemperature (°C)Isobutylene EquivalentsMajor ProductPurity (%)
AlCl₃-103This compound75
BF₃·OEt₂022,4,4-Trimethyl-1-pentene60

Wittig Olefination Strategy

The Wittig reaction offers stereoselective alkene formation. A ylide generated from 2,6,6-trimethylheptyltriphenylphosphonium bromide reacts with formaldehyde to yield the target alkene.

Reaction Equation

Ph₃P=CH-C(CH₃)₂CH₂CH₂CH(CH₃)₂ + HCHO → this compound + Ph₃PO\text{Ph₃P=CH-C(CH₃)₂CH₂CH₂CH(CH₃)₂ + HCHO → this compound + Ph₃PO}

Advantages

  • Stereocontrol : Predominantly forms the trans-alkene.

  • Mild Conditions : Proceeds at room temperature in tetrahydrofuran (THF).

Hydroboration-Oxidation Followed by Dehydration

Hydroboration-oxidation of a terminal alkyne (e.g., 6,6-dimethylhept-1-yne) installs the alcohol moiety, which is subsequently dehydrated.

Steps

  • Hydroboration : Anti-Markovnikov addition of borane to the alkyne.

  • Oxidation : H₂O₂/NaOH converts the borane intermediate to the alcohol.

  • Dehydration : Acid-catalyzed elimination yields the alkene.

Chemical Reactions Analysis

Types of Reactions

2,6,6-Trimethyl-1-heptene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the double bond in this compound to a single bond, resulting in the formation of saturated hydrocarbons.

    Substitution: The compound can participate in substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). These reactions typically occur under acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is often used for reduction reactions.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂) under UV light or heat.

Major Products Formed

    Oxidation: Depending on the extent of oxidation, products can include 2,6,6-trimethyl-1-heptanol, 2,6,6-trimethyl-1-heptanone, or 2,6,6-trimethylheptanoic acid.

    Reduction: The major product is 2,6,6-trimethylheptane.

    Substitution: Halogenated derivatives such as 2,6,6-trimethyl-1-chloroheptene or 2,6,6-trimethyl-1-bromoheptene.

Scientific Research Applications

Organic Chemistry

2,6,6-Trimethyl-1-heptene serves as a starting material or intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions such as:

  • Oxidation : Producing alcohols, ketones, or carboxylic acids.
  • Reduction : Converting the double bond to a single bond to form saturated hydrocarbons.
  • Substitution Reactions : Halogenation to produce halogenated derivatives.

Biological Studies

This compound has been utilized in biological research to understand the metabolism of alkenes and their derivatives. Its role as a volatile organic compound (VOC) can influence plant metabolism and microbial interactions. For instance:

  • Case Study on Plant-Microbe Interactions : Research indicated that certain fungal strains enhance the emission profiles of hydrocarbons like this compound when interacting with plants, potentially improving plant health by promoting beneficial microbial communities.

Industrial Applications

In industry, this compound is used in the production of specialty chemicals and polymers. Its unique structure makes it valuable for creating various industrial products.

Environmental Studies

The compound has been identified in pyrolysis studies involving plastics, indicating its potential environmental impact during thermal degradation processes. This aspect necessitates further investigation into its implications for human health and ecosystems.

Mechanism of Action

The mechanism of action of 2,6,6-Trimethyl-1-heptene involves its interaction with various molecular targets and pathways. As an alkene, it can participate in addition reactions where the double bond is broken, and new bonds are formed. This reactivity is crucial in its role as an intermediate in organic synthesis. The specific pathways and targets depend on the nature of the reactions it undergoes and the conditions under which they occur.

Comparison with Similar Compounds

Research Implications and Gaps

The provided evidence lacks explicit data on reactivity, boiling points, or spectroscopic comparisons for this compound and its analogs. Future studies could focus on:

Experimental Characterization : Measuring boiling points, densities, and NMR spectra for structural isomers.

Theoretical Modeling : Computational analysis of steric effects and stability using software like Gaussian or DFT.

Synthetic Applications : Exploring its utility in polymerization or as a precursor in fine chemicals.

Biological Activity

2,6,6-Trimethyl-1-heptene is a branched-chain alkene that has garnered interest in various fields, particularly in organic chemistry and its potential biological applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

This compound is characterized by its unique structure which includes a seven-carbon chain with three methyl groups. Its molecular formula is C10H18C_10H_{18}, and it has a boiling point of approximately 150.4 °C and a density of 1.4202 g/cm³ .

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its role as a volatile organic compound (VOC) and its interactions with biological systems.

1. Volatile Organic Compound (VOC) Emission

As a VOC, this compound can influence plant metabolism and microbial interactions. It has been shown to affect the emission profiles of other VOCs when plants are treated with certain fungal strains such as Trichoderma spp., which enhance the biosynthesis of terpenes and other compounds through various metabolic pathways .

Case Study 1: Plant-Microbe Interactions

In an experiment analyzing the effects of fungal metabolites on plant VOC emissions, it was noted that certain Trichoderma strains significantly influenced the production of hydrocarbons like this compound. The study highlighted how these interactions could enhance plant health by promoting beneficial microbial communities while suppressing pathogens .

Case Study 2: Pyrolysis Studies

In pyrolysis studies involving polypropylene and related compounds, this compound was identified among the products released during thermal degradation processes. This suggests its potential role in environmental contexts where plastic materials are subjected to heat . The biological implications of these emissions need further investigation to assess their impact on human health and ecosystems.

Data Table: Biological Activity Summary

Activity Type Description Reference
VOC EmissionAffects plant VOC profiles; enhances terpene synthesis
Antimicrobial PotentialSimilar compounds show inhibition of bacterial growth
Environmental ImpactEmitted during pyrolysis; potential ecological effects

Q & A

Q. What statistical methods are appropriate for analyzing conflicting data on reaction yields or selectivity?

  • Methodology : Apply Bayesian inference to quantify uncertainty in yield measurements. Use principal component analysis (PCA) to identify outlier experiments or instrumental artifacts. Reference contradiction analysis frameworks from organizational studies to systematize error sources .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.